8-Hexyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 4-{[(benzyloxy)carbonyl]amino}butanoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Hexyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 4-{[(benzyloxy)carbonyl]amino}butanoate typically involves multiple steps. The starting materials and reagents are carefully selected to ensure the desired product’s purity and yield. The synthetic route may include the following steps:
Formation of the Chromen Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the chromen ring.
Introduction of the Hexyl Group: The hexyl group is introduced through alkylation reactions using hexyl halides in the presence of a base.
Formation of the Butanoate Ester: The butanoate ester is formed by esterification reactions using butanoic acid derivatives and appropriate catalysts.
Introduction of the Benzyloxycarbonyl Group: The benzyloxycarbonyl group is introduced through carbamate formation reactions using benzyl chloroformate and amines.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, and the processes are designed to be cost-effective and environmentally friendly. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
8-Hexyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 4-{[(benzyloxy)carbonyl]amino}butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxo derivatives.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the oxo group to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxycarbonyl group, leading to the formation of different carbamate derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, alcohols.
Major Products Formed
Oxidation Products: Oxo derivatives.
Reduction Products: Hydroxyl derivatives.
Substitution Products: Various carbamate derivatives.
Scientific Research Applications
8-Hexyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 4-{[(benzyloxy)carbonyl]amino}butanoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and formulation.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 8-Hexyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 4-{[(benzyloxy)carbonyl]amino}butanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interaction with Receptors: Modulating receptor activity to influence cellular signaling.
DNA Intercalation: Intercalating into DNA strands, affecting gene expression and replication.
Comparison with Similar Compounds
Similar Compounds
- 8-Hexyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 2-{[(benzyloxy)carbonyl]amino}propanoate .
- 8-Hexyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 3-{[(benzyloxy)carbonyl]amino}propanoate .
- 8-Hexyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 4-({[(4-methylphenyl)sulfonyl]amino}methyl)cyclohexanecarboxylate .
Uniqueness
8-Hexyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 4-{[(benzyloxy)carbonyl]amino}butanoate is unique due to its specific structural features, including the hexyl group, the chromen ring, and the benzyloxycarbonyl group
Properties
Molecular Formula |
C30H35NO6 |
---|---|
Molecular Weight |
505.6 g/mol |
IUPAC Name |
(8-hexyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 4-(phenylmethoxycarbonylamino)butanoate |
InChI |
InChI=1S/C30H35NO6/c1-2-3-4-8-13-22-18-25-23-14-9-15-24(23)29(33)37-27(25)19-26(22)36-28(32)16-10-17-31-30(34)35-20-21-11-6-5-7-12-21/h5-7,11-12,18-19H,2-4,8-10,13-17,20H2,1H3,(H,31,34) |
InChI Key |
FETNJDLFBVRCEA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CC2=C(C=C1OC(=O)CCCNC(=O)OCC3=CC=CC=C3)OC(=O)C4=C2CCC4 |
Origin of Product |
United States |
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